4,6-Dibromo-3-hydroxypicolinic acid 4,6-Dibromo-3-hydroxypicolinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17465208
InChI: InChI=1S/C6H3Br2NO3/c7-2-1-3(8)9-4(5(2)10)6(11)12/h1,10H,(H,11,12)
SMILES:
Molecular Formula: C6H3Br2NO3
Molecular Weight: 296.90 g/mol

4,6-Dibromo-3-hydroxypicolinic acid

CAS No.:

Cat. No.: VC17465208

Molecular Formula: C6H3Br2NO3

Molecular Weight: 296.90 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dibromo-3-hydroxypicolinic acid -

Specification

Molecular Formula C6H3Br2NO3
Molecular Weight 296.90 g/mol
IUPAC Name 4,6-dibromo-3-hydroxypyridine-2-carboxylic acid
Standard InChI InChI=1S/C6H3Br2NO3/c7-2-1-3(8)9-4(5(2)10)6(11)12/h1,10H,(H,11,12)
Standard InChI Key IQWAGONEJKBWSG-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(N=C1Br)C(=O)O)O)Br

Introduction

Structural and Molecular Characteristics

4,6-Dibromo-3-hydroxypicolinic acid belongs to the class of halogenated picolinic acids, with the molecular formula C₆H₃Br₂NO₃ and a molecular weight of 296.90 g/mol. The IUPAC name for this compound is 4,6-dibromo-3-hydroxypyridine-2-carboxylic acid, reflecting the carboxylic acid group at position 2, hydroxyl group at position 3, and bromine atoms at positions 4 and 6.

Key Structural Features:

  • Pyridine Core: A six-membered aromatic ring with one nitrogen atom.

  • Substituents:

    • Bromine atoms at C4 and C6, enhancing electrophilicity and enabling nucleophilic substitution reactions.

    • Hydroxyl group (-OH) at C3, contributing to hydrogen-bonding interactions.

    • Carboxylic acid (-COOH) at C2, providing acidity (pKa ~2.5) and metal-chelating properties.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₃Br₂NO₃
Molecular Weight296.90 g/mol
Melting Point215–220°C (decomposes)
SolubilitySlightly soluble in water, soluble in polar organic solvents (e.g., DMSO, ethanol)
pKa (Carboxylic Acid)~2.5

The bromine atoms introduce steric hindrance and electronic effects, making the compound less reactive toward electrophilic substitution but highly susceptible to nucleophilic attacks at the halogenated positions.

Synthesis and Industrial Production

The synthesis of 4,6-dibromo-3-hydroxypicolinic acid typically involves a two-step process starting from 3-hydroxypicolinic acid.

Step 1: Bromination of 3-Hydroxypicolinic Acid

3-Hydroxypicolinic acid undergoes electrophilic bromination using bromine (Br₂) in acetic acid as the solvent. The reaction proceeds under controlled temperatures (0–5°C) to minimize side reactions such as over-bromination or oxidation of the hydroxyl group.

Reaction Conditions:

  • Reagents: Bromine (2.2 equiv), acetic acid.

  • Catalyst: None required.

  • Temperature: 0–5°C.

  • Time: 6–8 hours.

The bromination selectively targets the 4 and 6 positions due to the directing effects of the hydroxyl and carboxylic acid groups.

Step 2: Purification

The crude product is purified via recrystallization using an ethanol-water mixture, yielding 4,6-dibromo-3-hydroxypicolinic acid with >90% purity.

Table 2: Bromination Reaction Optimization

ParameterOptimal ValueEffect on Yield
Temperature0–5°CMaximizes selectivity
Bromine Equivalents2.2Prevents over-bromination
SolventAcetic acidEnhances solubility

Industrial-scale production employs continuous flow reactors to improve efficiency, with yields exceeding 75%.

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The bromine atoms at C4 and C6 are reactive toward nucleophiles such as amines, thiols, and alkoxides. For example:

  • Amination: Reaction with primary amines (e.g., methylamine) in dimethylformamide (DMF) at 80°C produces 4,6-diamino derivatives.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with arylboronic acids replaces bromine with aryl groups, enabling access to biaryl structures.

Metal Chelation

The carboxylic acid and hydroxyl groups enable chelation of metal ions such as Fe³⁺ and Cu²⁺, making the compound useful in:

  • Catalysis: As a ligand in asymmetric synthesis.

  • Agricultural Chemistry: As a micronutrient delivery agent in fertilizers.

Pharmaceutical Intermediate

4,6-Dibromo-3-hydroxypicolinic acid is a precursor to methyl 4,6-dibromo-3-hydroxypicolinate, a compound investigated for antimicrobial and anticancer properties. The acid itself has shown modest inhibition of Staphylococcus aureus (MIC: 128 µg/mL) in preliminary assays.

HazardGHS Code
Skin IrritationH315
Eye DamageH319
CarcinogenicityH351

Comparison with Structural Analogs

The compound’s uniqueness lies in its substitution pattern:

vs. 4-Bromo-3-hydroxypicolinic Acid

  • Difference: Lack of bromine at C6.

  • Impact: Reduced electrophilicity and lower reactivity in cross-coupling reactions.

vs. 3-Hydroxy-2-pyridinecarboxylic Acid

  • Difference: Absence of bromine atoms.

  • Impact: Weaker metal-chelating capacity and no halogen bonding interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator